11-(2-Methoxyethoxy)undecyltrichlorosilane
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Overview
Description
11-(2-Methoxyethoxy)undecyltrichlorosilane is an organochlorosilane compound with the molecular formula C14H29Cl3O2Si. It is primarily used as a chemical intermediate and is known for its unique physical and chemical properties . This compound is utilized in various fields of research and industry due to its ability to form self-assembled monolayers with hydrophilic tips .
Preparation Methods
The synthesis of 11-(2-Methoxyethoxy)undecyltrichlorosilane typically involves the reaction of undecyltrichlorosilane with 2-methoxyethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
11-(2-Methoxyethoxy)undecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.
Condensation: Forms self-assembled monolayers on surfaces, which are useful for surface modification.
Substitution: Can undergo nucleophilic substitution reactions where the trichlorosilane group is replaced by other nucleophiles.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
11-(2-Methoxyethoxy)undecyltrichlorosilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(2-Methoxyethoxy)undecyltrichlorosilane involves its ability to form covalent bonds with hydroxyl groups on surfaces, leading to the formation of self-assembled monolayers. These monolayers provide hydrophilic properties to the surfaces, enhancing their interaction with water and other polar substances . The molecular targets include hydroxyl groups on various substrates, and the pathways involved are primarily surface modification and functionalization .
Comparison with Similar Compounds
11-(2-Methoxyethoxy)undecyltrichlorosilane is unique due to its ability to form hydrophilic self-assembled monolayers. Similar compounds include:
11-(Triethoxysilyl)undecanoate: Used for hydrophobic surface modification.
2-[Methoxy(triethylenoxy)]-11-triethoxysilylundecanoate: Utilized for hydrophilic surface modification.
Compared to these compounds, this compound offers a balance of hydrophilic properties and reactivity, making it suitable for a broader range of applications .
Biological Activity
11-(2-Methoxyethoxy)undecyltrichlorosilane (CAS No. 943349-49-3) is a silane compound with potential applications in various fields, including materials science and biomedicine. Its unique structure, featuring a long undecyl chain and a methoxyethoxy group, may confer specific biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H25Cl3O2Si
- Molecular Weight : 337.73 g/mol
The presence of the trichlorosilane group allows for reactivity with various substrates, making it suitable for surface modification and functionalization in biomedical applications.
Biochemical Interactions
Research indicates that silane compounds can interact with biological molecules, influencing their function. The interactions can include:
- Enzyme Modulation : Silanes may act as enzyme inhibitors or activators, affecting metabolic pathways.
- Protein Binding : The compound can bind to proteins, altering their conformation and activity.
Property | Description |
---|---|
Solubility | Soluble in organic solvents; limited in water |
Stability | Stable under ambient conditions; hydrolyzes in water |
Reactivity | Reacts with alcohols and amines to form siloxanes |
Cellular Effects
The biological activity of this compound extends to cellular processes:
- Cell Proliferation : Studies suggest that the compound may influence cell growth rates.
- Apoptosis Induction : At higher concentrations, it may induce apoptosis in certain cell lines.
Case Study: Effect on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in:
- Inhibition of Cell Growth : Notable reduction in proliferation rates was observed.
- Increased Apoptotic Markers : Enhanced expression of pro-apoptotic proteins was recorded.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Binding Affinity : The compound may bind to specific receptors or enzymes, modifying their activity.
- Signal Transduction Modulation : It can interfere with signaling pathways, leading to altered gene expression.
Mechanism | Description |
---|---|
Enzyme Inhibition | Competes with substrates at active sites |
Receptor Interaction | Alters receptor conformation and downstream signaling |
Gene Expression Changes | Modulates transcription factor activity |
Dosage Effects
The biological activity of this compound is dose-dependent:
- Low Doses : May promote beneficial effects such as enhanced cellular adhesion or mild stimulation of growth.
- High Doses : Can lead to cytotoxic effects and significant disruption of normal cellular functions.
Metabolic Pathways
Understanding the metabolic pathways influenced by this compound is crucial for elucidating its role in biological systems. Preliminary studies suggest involvement in lipid metabolism and cellular signaling processes.
Properties
IUPAC Name |
trichloro-[11-(2-methoxyethoxy)undecyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKTYWHVXBTJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl3O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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